

# FD-1080 Shines in Preclinical Imaging: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FD-1080

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Shanghai, China – December 15, 2025 – The near-infrared-II (NIR-II) fluorophore, **FD-1080**, is demonstrating significant promise in preclinical animal models, offering researchers a powerful tool for deep-tissue, high-resolution in vivo imaging. This guide provides a comprehensive comparison of **FD-1080**'s performance against other imaging alternatives, supported by experimental data, to inform its application in drug development and biomedical research.

**FD-1080** is a small-molecule organic dye characterized by both its excitation and emission spectra falling within the NIR-II window (1000-1700 nm).[1][2] This property is advantageous for in vivo imaging as it minimizes tissue autofluorescence and light scattering, leading to clearer images with deeper tissue penetration compared to traditional NIR-I imaging (700-900 nm).[3][4]

## Performance in Animal Models: A Comparative Overview

**FD-1080** has been effectively utilized in various mouse models for high-resolution imaging of anatomical structures and for targeted cancer imaging. Its performance, particularly when excited at 1064 nm, has shown superiority in tissue penetration and image resolution compared to imaging with NIR-I excitation wavelengths (650 nm to 980 nm).[1][2]

## Key Performance Metrics

The effectiveness of a fluorescent probe for in vivo imaging is determined by several key photophysical and imaging parameters.

Property	FD-1080	Indocyanine Green (ICG)	IRDye 800CW	IR-1061	Reference(s)
Excitation Max (nm)	~1064	~800	~785	Not specified	<a href="#">[3]</a> <a href="#">[5]</a>
Emission Max (nm)	~1080	~820 (with tail into NIR-II)	~830 (with tail into NIR-II)	>1000	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Quantum Yield	0.31% (in ethanol), 5.94% (with FBS)	Not directly compared	Not directly compared	1.70%	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Photostability	More stable than ICG	Less stable than FD-1080	Not directly compared	Not specified	<a href="#">[5]</a>

Note: Direct comparative studies of these fluorophores under identical experimental conditions in animal models are limited. The data presented is compiled from multiple sources and should be interpreted with consideration of the varying experimental setups.

## Targeted Cancer Imaging in a Hepatocellular Carcinoma Mouse Model

A significant application of **FD-1080** has been demonstrated in the targeted imaging of hepatocellular carcinoma (HCC). In a study utilizing a mouse xenograft model with HepG2 cells, **FD-1080** was conjugated to a dual-peptide functionalized albumin particle targeting Glypican-3 (GPC-3), a protein overexpressed in most HCCs.

The targeted probe, p-HSA-ME17/DQ19@**FD-1080**, exhibited significantly higher fluorescence intensity at the tumor site compared to control probes. This highlights the potential of **FD-1080** for developing highly specific cancer imaging agents.

## Quantitative Analysis of Tumor Targeting

Imaging Probe	Mean Fluorescence Intensity at Tumor Site (Arbitrary Units) at 12h Post-Injection	Reference(s)
p-HSA@FD-1080 (Non-targeted control)	~200	
p-HSA/DQ19@FD-1080 (Targeted)	~400	
p-HSA-ME17/DQ19@FD-1080 (Targeted with macrophage clearance shield)	~600	

## Experimental Protocols

### Preparation and Administration of FD-1080 for In Vivo Imaging

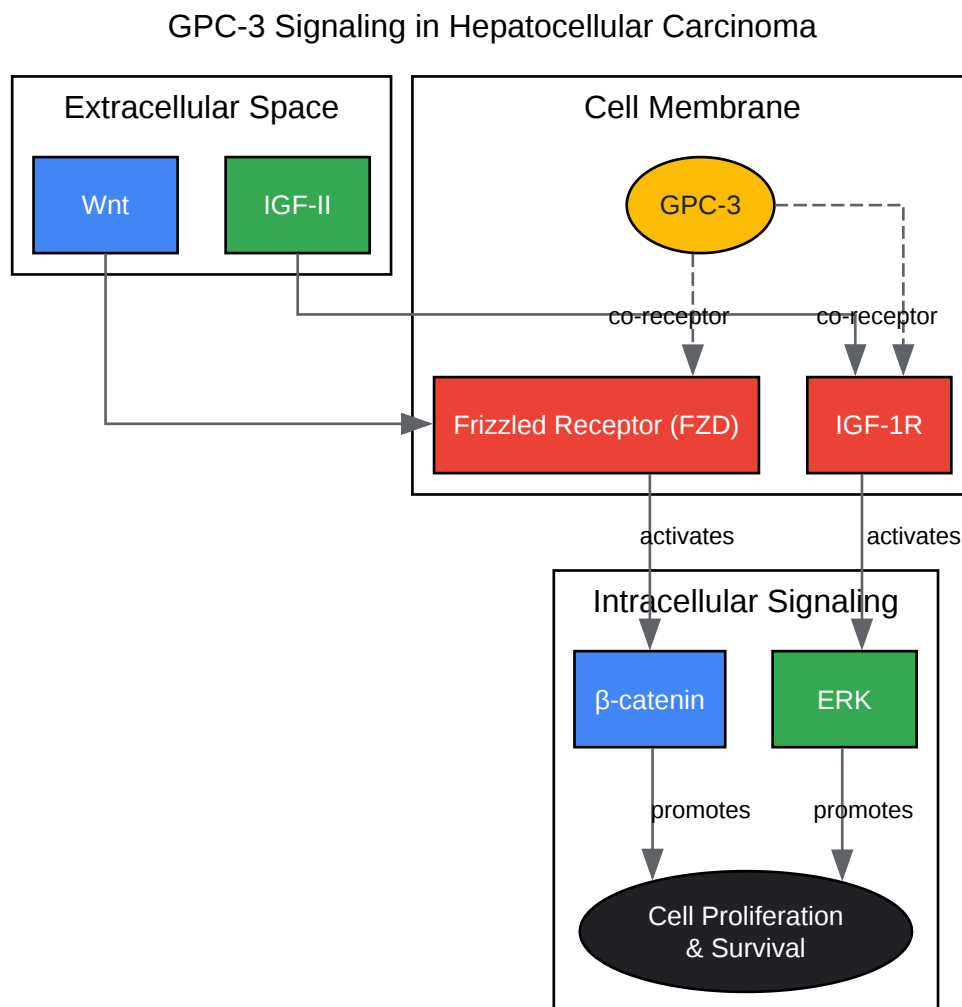
A stock solution of **FD-1080** can be prepared in dimethyl sulfoxide (DMSO). For in vivo administration, this stock solution is diluted with phosphate-buffered saline (PBS) to the desired working concentration. For intravenous injection in mice, a typical protocol involves administering 200  $\mu$ L of an 80  $\mu$ M working solution. Imaging can be conducted 10-20 minutes post-injection.

### Animal Model for Hepatocellular Carcinoma Imaging

- Cell Culture: Human hepatoma HepG2 cells are cultured in appropriate media.
- Xenograft Model: Nu/Nu mice are subcutaneously implanted with HepG2 cells.
- Probe Administration: Once tumors reach a suitable size, the **FD-1080** conjugated probe is administered via tail vein injection.
- NIR-II Fluorescence Imaging: At various time points (e.g., 3, 6, and 12 hours) post-injection, the mice are imaged using an InGaAs NIR-II camera under 1064 nm laser excitation.

## Signaling Pathways in Targeted Imaging

The use of **FD-1080** in targeted HCC imaging leverages the specific upregulation of GPC-3 on the surface of cancer cells. GPC-3 is a heparan sulfate proteoglycan that plays a role in cell growth and proliferation by modulating several signaling pathways, including the Wnt and IGF pathways.

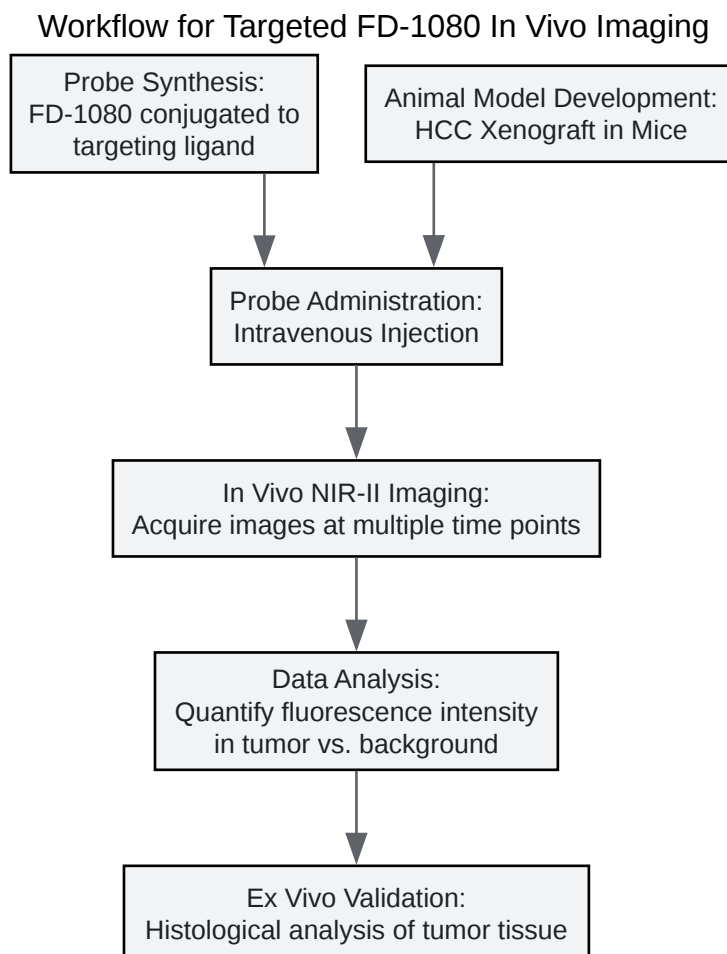


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Caption: GPC-3 acts as a co-receptor for Wnt and IGF-II, promoting signaling pathways that drive cancer cell proliferation.

## Experimental Workflow for Targeted Imaging

The process of evaluating a targeted **FD-1080** probe in an animal model follows a structured workflow.



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Caption: A typical experimental workflow for evaluating a targeted **FD-1080** imaging probe in a cancer animal model.

In conclusion, **FD-1080** presents a robust and versatile platform for high-performance in vivo imaging in animal models. Its favorable photophysical properties and potential for targeted applications make it a valuable tool for researchers in oncology and drug development, enabling deeper insights into biological processes at the preclinical stage.

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Address: 3281 E Guasti Rd

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